2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid ester group in this compound makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method starts with the bromination of 2-fluoro-5-methylaniline, followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated under reflux conditions to facilitate the formation of the boronic acid ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-Fluoro-5-methyl-3-boronic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily based on its ability to participate in cross-coupling reactions. The boronic acid ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds. The fluorine atom can also influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a fluorine atom and a boronic acid ester group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The methyl group also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Properties
Molecular Formula |
C13H19BFNO2 |
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Molecular Weight |
251.11 g/mol |
IUPAC Name |
2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-9(11(15)10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
InChI Key |
DYGVGOKYPMMXMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)C |
Origin of Product |
United States |
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